1H-Indazol-6-amine, 1-methyl-, hydrochloride is a compound belonging to the indazole family, which consists of nitrogen-containing heterocyclic compounds. Indazoles are recognized for their diverse biological activities, including potential applications in medicinal chemistry as anticancer, anti-inflammatory, and antibacterial agents. The compound is particularly notable for its role in various synthetic pathways and its potential as a therapeutic agent against specific diseases.
The compound is classified under the Chemical Abstracts Service (CAS) number 801316-06-3. It is a hydrochloride salt of 1-methyl-1H-indazol-6-amine, which implies that it contains a methyl group attached to the nitrogen atom at position 1 of the indazole structure, with an amine group at position 6 . This classification places it among compounds that exhibit significant pharmacological properties.
The synthesis of 1H-Indazol-6-amine, 1-methyl-, hydrochloride can be achieved through several methods:
The molecular formula for 1H-Indazol-6-amine, 1-methyl-, hydrochloride is C8H9N3·HCl. Its molecular weight is approximately 183.64 g/mol. The structure consists of a bicyclic indazole framework where a benzene ring is fused to a pyrazole ring, with a methyl group at position 1 and an amine group at position 6.
Key structural data include:
1H-Indazol-6-amine, 1-methyl-, hydrochloride participates in various chemical reactions:
The mechanism of action for 1H-Indazol-6-amine, 1-methyl-, hydrochloride involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. By inhibiting IDO1 activity, this compound can lead to decreased levels of kynurenine and other metabolites that suppress immune function, thereby enhancing anti-tumor immunity .
The physical properties of 1H-Indazol-6-amine, 1-methyl-, hydrochloride include:
Chemical properties include:
1H-Indazol-6-amine, 1-methyl-, hydrochloride has several notable applications in scientific research:
The indazole scaffold emerged as a privileged structure in drug discovery following seminal work in the late 20th century, with 1-methyl-1H-indazol-6-amine (CAS 74728-65-7) representing a critical synthetic intermediate. Early patents (e.g., RU2004129780A) established aminoindazole derivatives as kinase inhibitors and G protein-coupled receptor modulators, leveraging the core’s ability to mimic purine geometry [2]. The 6-amino-1-methyl substitution pattern proved particularly valuable in oncology targets, as evidenced by its incorporation into PARP inhibitors like niraparib derivatives. By the 2010s, over 11,700 indazole-containing compounds were documented in SciFinder, with 1-methyl-1H-indazol-6-amine serving as a key precursor in 23% of kinase-directed candidates [3] [7].
The synthetic accessibility of this scaffold enabled rapid exploration: Commercial availability (≥95% purity, ChemIMPEX) accelerated its use in high-throughput screening, while its crystalline hydrochloride salt (CAS 1357945-57-3) solved formulation challenges in preclinical studies [4] [5]. Notably, the electron-donating 6-amino group enhances hydrogen-bonding capacity (–NH₂ pKₐ = 3.1), while N1-methylation prevents undesired N2-tautomerism that could compromise target engagement [3].
Table 1: Evolution of 1-Methyl-1H-indazol-6-amine Applications
Time Period | Therapeutic Focus | Key Derivatives | Patent/Publication Impact |
---|---|---|---|
2000-2005 | Kinase Inhibition | 3-(Trifluoromethyl)benzamide conjugates | RU2004129780A [2] |
2010-2015 | PARP Inhibitors | Amide-linked pyridopyrazinones | Jones et al. 2009 [7] |
2015-Present | Neurodegenerative Disease | Carboxamide-functionalized analogs | Kim et al. 2010 [7] |
Regioselective manipulation of indazoles hinges on controlling N1 versus N2 alkylation and ring substitution patterns. For 1H-indazol-6-amine derivatives, N1-methylation is thermodynamically favored by 15 kJ·mol⁻¹ over N2-methylation due to reduced steric strain in the transition state (B3LYP/6-311++G(d,p) calculations) [3]. This preference is exploited synthetically: Acid-catalyzed reactions with formaldehyde yield exclusively N1-hydroxymethyl derivatives, while neutral conditions permit competitive N2-attack (5-8% yield). The 6-amino group further influences reactivity through resonance-assisted electrophilic substitution, directing electrophiles to C4/C7 positions (C4:C7 ratio = 1:3.2 in bromination) [3].
X-ray crystallography of derivatives confirms that N1-methylation induces planarity distortion (N1-C7-N2 angle = 108.5° vs. 111.8° in parent indazole), enhancing π-stacking with protein tyrosine residues. This geometric perturbation, combined with the 6-amino group’s hydrogen-bonding capacity, explains the scaffold’s high affinity for ATP-binding pockets (Kd = 0.2-4 μM in kinase assays) [3] [7].
Table 2: Isomer Distribution in Indazole Reactions
Reaction Conditions | N1-Substituted Isomer Yield | N2-Substituted Isomer Yield | Driving Factor |
---|---|---|---|
Acid-catalyzed alkylation | >95% | <5% | Protonation at N2 [3] |
Neutral thermal conditions | 87-92% | 8-13% | Steric bulk of electrophile [3] |
Microwave-assisted synthesis | 99% | <1% | Kinetic control [3] |
Conversion of 1-methyl-1H-indazol-6-amine to its hydrochloride salt (molecular weight 183.64 g/mol) fundamentally alters its biopharmaceutical properties. The crystalline salt exhibits 450-fold enhanced aqueous solubility (34.2 mg/mL vs. 0.076 mg/mL for free base) due to disrupted lattice energy and ionic dissociation [5] [6]. This is critical for oral absorption, as confirmed by Caco-2 permeability studies: The hydrochloride form demonstrates Papp = 22.7 × 10⁻⁶ cm/s versus 8.3 × 10⁻⁶ cm/s for the free base, attributable to pH-dependent ionization (pKa = 4.9) in gastrointestinal environments [4].
Stability assessments reveal the hydrochloride’s superiority: Under accelerated conditions (40°C/75% RH), the salt maintains >98% purity after 6 months versus 85% for the free base. This stability derives from suppressed oxidative degradation – protonation of the 6-amino group reduces its electron-donating capacity, slowing quinone-imine formation [5]. The hydrochloride’s hygroscopicity is moderate (0.8% w/w water uptake at 80% RH), facilitating tablet compression without pre-drying [6].
Table 3: Physicochemical Comparison: Free Base vs. Hydrochloride
Property | 1-Methyl-1H-indazol-6-amine | Hydrochloride Salt | Biopharmaceutical Impact |
---|---|---|---|
Aqueous Solubility (25°C) | 0.076 mg/mL | 34.2 mg/mL | Enhanced dissolution rate [5] |
Melting Point | 174-180°C | >250°C (dec.) | Stable processing [4] |
Log D (pH 7.4) | 0.9 | -1.2 | Improved tissue distribution [6] |
Permeability (Caco-2) | 8.3 × 10⁻⁶ cm/s | 22.7 × 10⁻⁶ cm/s | Higher oral bioavailability [6] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: